Sodium glycerol 2-phosphate tetrahydrate
Overview
Description
Sodium glycerol 2-phosphate tetrahydrate is a chemical compound with the molecular formula
C3H7Na2O6P⋅4H2O
. It is a hydrate form of sodium glycerol 2-phosphate, commonly used in various biochemical and industrial applications. This compound is known for its role as a phosphate donor in biological systems and its utility in cell culture media.Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glycerol 2-phosphate tetrahydrate can be synthesized through the phosphorylation of glycerol using phosphorus oxychloride or phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol is reacted with phosphoric acid. The mixture is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the tetrahydrate form. This process ensures high purity and yield, suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the glycerol moiety is oxidized to form glyceraldehyde or dihydroxyacetone.
Reduction: The compound can be reduced to form glycerol and sodium phosphate.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Glyceraldehyde, dihydroxyacetone.
Reduction: Glycerol, sodium phosphate.
Substitution: Various glycerol derivatives depending on the substituent.
Scientific Research Applications
Sodium glycerol 2-phosphate tetrahydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and as a buffer component in various chemical reactions.
Biology: It is used in cell culture media as a phosphate source, promoting cell growth and differentiation.
Medicine: The compound is utilized in drug formulation and delivery systems, particularly in controlled-release medications.
Industry: It is employed in the production of biodegradable polymers and as an additive in food and cosmetics.
Mechanism of Action
The primary mechanism of action of sodium glycerol 2-phosphate tetrahydrate involves its role as a phosphate donor. In biological systems, it provides phosphate groups necessary for various metabolic processes, including ATP synthesis and nucleotide formation. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions essential for cellular functions.
Comparison with Similar Compounds
Sodium glycerol 1-phosphate: Similar in structure but differs in the position of the phosphate group.
Sodium dihydrogen phosphate: A simpler phosphate donor with different applications.
Sodium tripolyphosphate: Used in industrial applications but has a more complex structure.
Uniqueness: Sodium glycerol 2-phosphate tetrahydrate is unique due to its specific role in biological systems as a phosphate donor and its ability to support cell growth and differentiation. Its tetrahydrate form ensures stability and solubility, making it highly suitable for various applications in research and industry.
Properties
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;tetrahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.4H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;4*1H2/q;2*+1;;;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQYCCNMMIAAF-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H15Na2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |
Record name | Disodium glycerophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17503 | |
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CAS No. |
819-83-0, 154804-51-0 | |
Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium β-glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 154804-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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